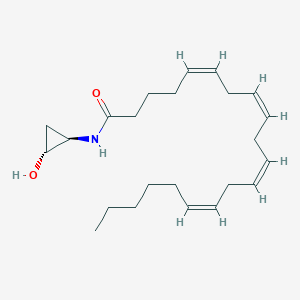
Cyclopropanolamide, 12a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-N-Arachidonoylcyclopropanolamide is a synthetic compound that belongs to the class of fatty acid amides. It is structurally characterized by the presence of an arachidonoyl group attached to a cyclopropanolamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-Arachidonoylcyclopropanolamide typically involves the following steps:
Formation of the Cyclopropanolamide Core: The cyclopropanolamide core can be synthesized through the cyclopropanation of an appropriate alkene using diazo compounds, ylides, or carbene intermediates.
Attachment of the Arachidonoyl Group: The arachidonoyl group can be introduced via an amidation reaction between the cyclopropanolamide core and arachidonic acid or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production of (1R,2R)-N-Arachidonoylcyclopropanolamide may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: (1R,2R)-N-Arachidonoylcyclopropanolamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce saturated analogs.
Scientific Research Applications
(1R,2R)-N-Arachidonoylcyclopropanolamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fatty acid amides.
Biology: The compound is investigated for its potential role in modulating biological processes, including inflammation and cell signaling.
Medicine: Research explores its therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: It may be utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-N-Arachidonoylcyclopropanolamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors such as cannabinoid receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain perception, and neuroprotection.
Comparison with Similar Compounds
N-Arachidonoylethanolamide (Anandamide): A naturally occurring fatty acid amide with similar biological activities.
N-Oleoylethanolamide: Another fatty acid amide with distinct effects on metabolism and appetite regulation.
Uniqueness: (1R,2R)-N-Arachidonoylcyclopropanolamide is unique due to its cyclopropanolamide core, which imparts specific structural and functional properties. This distinguishes it from other fatty acid amides and may result in unique biological activities and applications.
Properties
Molecular Formula |
C23H37NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(1R,2R)-2-hydroxycyclopropyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)/b7-6-,10-9-,13-12-,16-15-/t21-,22-/m1/s1 |
InChI Key |
LZHCSJBKBARIFQ-OXAAUTCPSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H]1C[C@H]1O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















